REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[C:5]([O:10][CH3:11])[C:3]=1[NH2:4].C([Sn](CCCC)(CCCC)[C:17]([O:19]CC)=[CH2:18])CCC.Cl>O1CCOCC1>[NH2:4][C:3]1[C:5]([O:10][CH3:11])=[CH:6][C:7]([F:9])=[CH:8][C:2]=1[C:17](=[O:19])[CH3:18]
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Name
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|
Quantity
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4.8 g
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Type
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reactant
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Smiles
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BrC1=C(N)C(=CC(=C1)F)OC
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Name
|
example 5 ( 5a )
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Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
|
11.1 mL
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Type
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reactant
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Smiles
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C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
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Name
|
tetrakistriphenyl phosphine palladium
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Quantity
|
2.52 g
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
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Cl
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Name
|
|
Quantity
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200 mL
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Type
|
solvent
|
Smiles
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O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred for 16 hours at 100° C
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling the reaction solution to room temperature
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Type
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STIRRING
|
Details
|
stirred further for 2 hours
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Duration
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2 h
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Type
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CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
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Type
|
ADDITION
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Details
|
by adding 1 N aqueous sodium hydroxide solution
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
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Type
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DISTILLATION
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Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (n-hexane/ethyl acetate=4/1)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1OC)F)C(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |